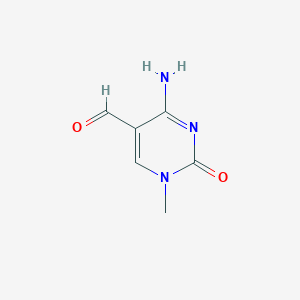
3-(4-Cyanobenzoyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyanobenzoyl)benzonitrile is an organic compound with the molecular formula C({15})H({8})N(_{2})O It is characterized by the presence of a cyanobenzoyl group attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanobenzoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with benzonitrile in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common base used in this reaction is triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product.
Reaction Scheme: [ \text{4-Cyanobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
3-(4-Cyanobenzoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of halogenated or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 3-(4-Cyanobenzoyl)benzonitrile is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its ability to impart desirable chemical and physical properties.
作用机制
The mechanism by which 3-(4-Cyanobenzoyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and benzoyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Cyanobenzoyl chloride
- 4-Cyanobenzyl bromide
- 3-Cyanobenzoyl chloride
Comparison
Compared to these similar compounds, 3-(4-Cyanobenzoyl)benzonitrile is unique due to the presence of both a cyanobenzoyl and a benzonitrile group in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications. For instance, while 4-cyanobenzoyl chloride is primarily used as an acylating agent, this compound can participate in both acylation and nitrile-specific reactions, making it more versatile.
属性
分子式 |
C15H8N2O |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
3-(4-cyanobenzoyl)benzonitrile |
InChI |
InChI=1S/C15H8N2O/c16-9-11-4-6-13(7-5-11)15(18)14-3-1-2-12(8-14)10-17/h1-8H |
InChI 键 |
NOBFSVYCDJYWDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
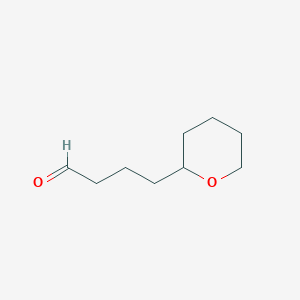
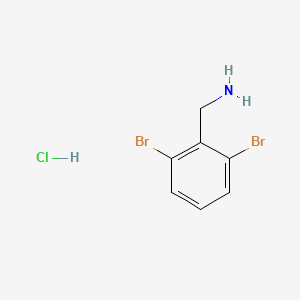

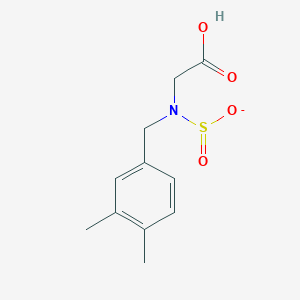
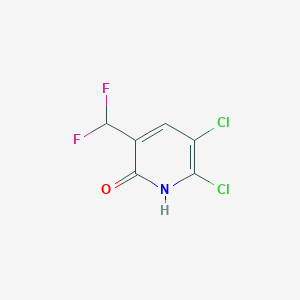
![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
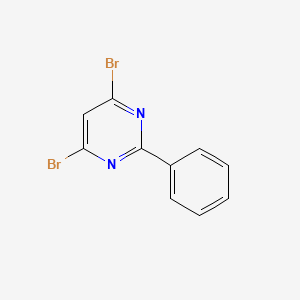
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
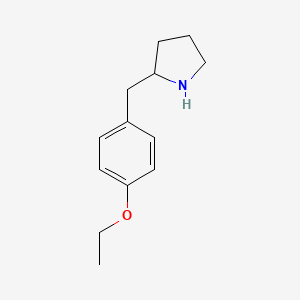
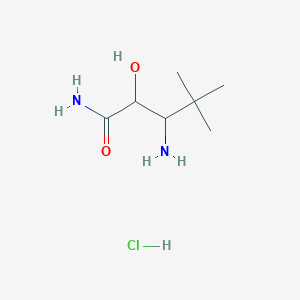
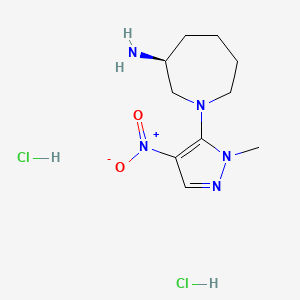
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
